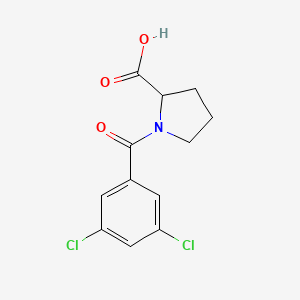
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is 1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a powder at room temperature .Applications De Recherche Scientifique
Extraction and Separation Technologies
Studies on pyridine carboxylic acids, like the extraction of Pyridine-3-carboxylic acid using different diluents, highlight the importance of such compounds in the pharmaceutical, biochemical, and food industries. These findings suggest potential applications for 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid in enhancing the efficiency of extraction and separation processes in these industries (Kumar & Babu, 2009).
Metal−Organic Frameworks (MOFs)
Research on metal−organic frameworks formed through hydrogen bonding interactions indicates potential applications for similar compounds in creating MOFs with specific structural and functional properties. These could have implications for gas storage, catalysis, and drug delivery applications (Ghosh, Ribas, & Bharadwaj, 2005).
Anti-inflammatory and Analgesic Activity
The synthesis and evaluation of pyrrolopyrrolecarboxylic acids for their anti-inflammatory and analgesic activities demonstrate the medicinal chemistry potential of similar structures. This suggests that 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid could be explored for its pharmacological properties (Muchowski et al., 1985).
Coordination Chemistry and Polymer Formation
Investigations into the reactivity of pyridine carboxylic acids with metal salts under various conditions shed light on the potential of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid in forming coordination polymers and complexes. These materials could be useful in a range of applications, from catalysis to materials science (Ghosh, Savitha, & Bharadwaj, 2004).
Esterification and Condensation Reactions
Research on the esterification of carboxylic acids by alcohols using specific condensing agents indicates potential applications in synthetic organic chemistry. This could inform the use of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid in novel synthesis and organic transformation processes (Takimoto et al., 1981).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFRUCLCQSCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)
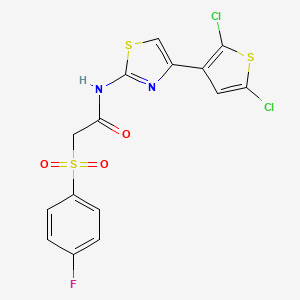
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)
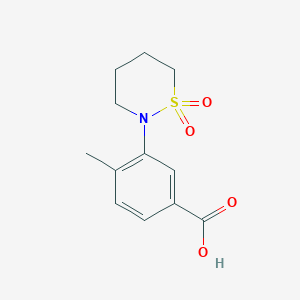
![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)


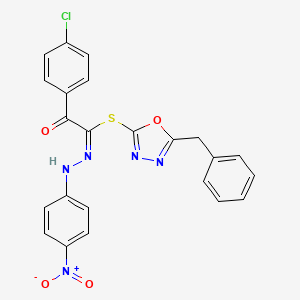
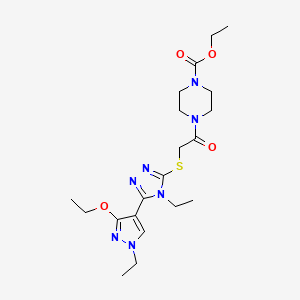
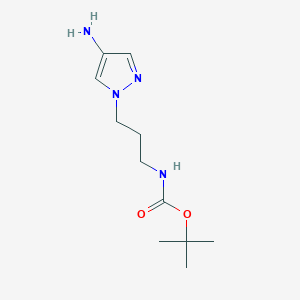
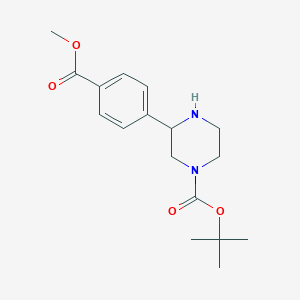
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)
![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)